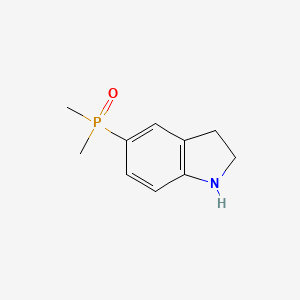

Indolin-5-yldimethylphosphine oxide

Description

Indolin-5-yldimethylphosphine oxide (CAS: 145159-59-7) is a phosphorus-containing ligand characterized by a dimethylphosphine oxide group attached to an indole scaffold at the 5-position. The compound is commercially available with a purity of 98% . Its structure combines the electron-donating properties of the phosphine oxide group with the aromatic indole system, which may facilitate π-interactions in coordination chemistry. The dimethyl substituents on phosphorus provide moderate steric bulk compared to bulkier aryl groups, making it a versatile ligand for homogeneous catalysis or medicinal chemistry applications where balanced electronic and steric effects are critical.

Properties

Molecular Formula |

C10H14NOP |

|---|---|

Molecular Weight |

195.20 g/mol |

IUPAC Name |

5-dimethylphosphoryl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C10H14NOP/c1-13(2,12)9-3-4-10-8(7-9)5-6-11-10/h3-4,7,11H,5-6H2,1-2H3 |

InChI Key |

XPMDYRNKFZHIIZ-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(C)C1=CC2=C(C=C1)NCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indolin-5-yldimethylphosphine oxide typically involves the reaction of indole derivatives with phosphine oxides. One common method is the reaction of indole with dimethylphosphine oxide under specific conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Indolin-5-yldimethylphosphine oxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphine oxides with different oxidation states, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Indolin-5-yldimethylphosphine oxide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of Indolin-5-yldimethylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can form strong bonds with metal ions, which can modulate the activity of metalloenzymes. Additionally, the indole ring can interact with various biological receptors, influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Indolin-5-yldimethylphosphine oxide and three analogous phosphorus ligands listed in the Phosphorus Ligand Products Catalogue (2024) :

| Compound Name (CAS) | Core Structure | Phosphorus Group(s) | Molecular Features | Hypothesized Applications |

|---|---|---|---|---|

| This compound (145159-59-7) | Indole (C₈H₆N) | Dimethylphosphine oxide | Moderate steric bulk; π-rich indole system | Homogeneous catalysis, drug synthesis |

| (9-Ethyl-9H-carbazole-2,7-diyl)bis(diphenylphosphine oxide) (1135398-23-0) | Carbazole (C₁₂H₉N) | Two diphenylphosphine oxide groups | Bidentate ligand; extended conjugation | Optoelectronics, OLEDs, polymer chemistry |

| Phenoxathiin-4-yldiphenylphosphine (1333321-81-5) | Phenoxathiin (C₁₂H₈OS) | Diphenylphosphine | Sulfur-containing heterocycle; high steric bulk | Heavy-metal catalysis, asymmetric synthesis |

| 4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide (N/A) | Phenoxazine (C₁₂H₉NO) | Two diphenylphosphine groups; trihydroxysilyl linker | Multidentate; silica-binding capability | Heterogeneous catalysis, immobilized systems |

Detailed Analysis:

Electronic and Steric Properties

- This compound features a dimethylphosphine oxide group, which is less sterically demanding than the diphenyl groups in analogs like Phenoxathiin-4-yldiphenylphosphine or (9-Ethyl-9H-carbazole-2,7-diyl)bis(diphenylphosphine oxide). This lower steric hindrance may enhance its reactivity in catalytic cycles requiring flexible coordination .

- The carbazole-based ligand contains two diphenylphosphine oxide groups, enabling bidentate coordination. Its extended aromatic system likely improves electron delocalization, making it suitable for applications in optoelectronic materials .

Structural Diversity and Functionalization

- Phenoxathiin-4-yldiphenylphosphine incorporates a sulfur atom within its heterocyclic core, which could modulate electron-donating properties and enhance stability in oxidative conditions. The sulfur atom may also participate in secondary interactions with metal centers.

- The phenoxazine-derived ligand includes a trihydroxysilylpropyl group, enabling covalent attachment to silica surfaces. This functionalization is critical for developing immobilized catalytic systems, a feature absent in the indolin-based compound .

Solubility and Handling

- While purity levels for all compounds are standardized at 98% , solubility differences arise from structural variations. The indolin derivative’s smaller alkyl groups may improve solubility in polar aprotic solvents (e.g., DMF or DMSO), whereas bulkier aryl-phosphine ligands are more suited for nonpolar media.

Biological Activity

Indolin-5-yldimethylphosphine oxide (IDMPO) is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with IDMPO, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₀H₁₄NOP

- Molecular Weight : 195.20 g/mol

- CAS Number : 145159-59-7

IDMPO is primarily recognized for its role as a phosphodiesterase (PDE) inhibitor. Phosphodiesterases are enzymes that degrade cyclic nucleotides such as cAMP and cGMP, which are crucial for various cellular signaling pathways. Inhibition of these enzymes can lead to increased levels of these second messengers, thereby enhancing their biological effects.

Key Mechanisms:

- PDE Inhibition : IDMPO selectively inhibits PDE4B, which is implicated in inflammatory responses and other pathophysiological conditions. This inhibition can lead to anti-inflammatory effects and modulation of immune responses .

- Neuroprotective Effects : Some studies suggest that IDMPO may exhibit neuroprotective properties, potentially useful in conditions such as neurodegenerative diseases .

Biological Activity and Therapeutic Applications

IDMPO has been explored for various therapeutic applications, particularly in treating inflammatory diseases and certain neurological conditions.

Anti-inflammatory Activity

Research indicates that IDMPO can reduce inflammation by inhibiting the activity of PDE4B, which plays a significant role in the inflammatory response. This suggests potential applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Neuroprotective Potential

Preliminary studies have suggested that IDMPO may protect neuronal cells from oxidative stress and apoptosis. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several case studies have highlighted the therapeutic potential of IDMPO:

- Case Study on Asthma Management :

- Neuroprotection in Animal Models :

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄NOP |

| Molecular Weight | 195.20 g/mol |

| CAS Number | 145159-59-7 |

| PDE Inhibition Target | PDE4B |

| Therapeutic Applications | Anti-inflammatory, Neuroprotection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.